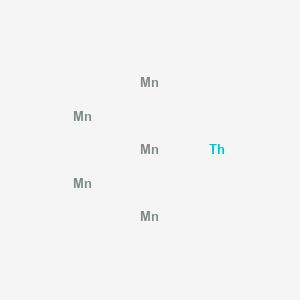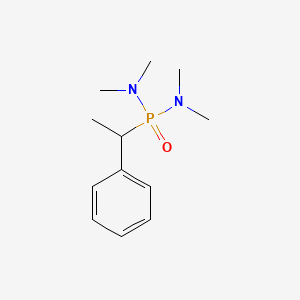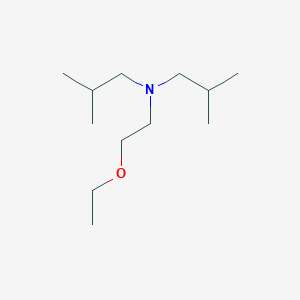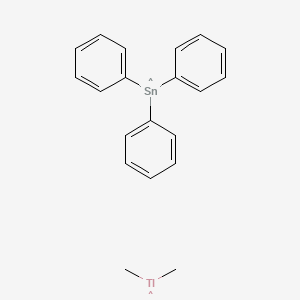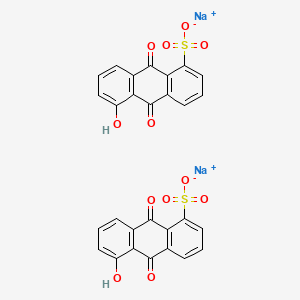
1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt is a chemical compound with the molecular formula C14H6Na2O7S. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains sulfonic acid and hydroxy groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt typically involves the sulfonation of anthracene followed by oxidation and subsequent neutralization with sodium hydroxide. The industrial production methods may vary, but they generally follow these steps:
Sulfonation: Anthracene is treated with sulfuric acid to introduce the sulfonic acid group.
Oxidation: The sulfonated anthracene is then oxidized using an oxidizing agent such as potassium permanganate or nitric acid to form the quinone structure.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the disodium salt.
Análisis De Reacciones Químicas
1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: It serves as a staining agent in biological studies to visualize cellular components.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt involves its ability to interact with various molecular targets. The sulfonic acid and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and proteins, affecting their function. The quinone structure also enables it to participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt can be compared with other similar compounds such as:
1-Anthraquinonesulfonic acid: Similar structure but lacks the hydroxy group.
9,10-Anthraquinone-2-sulfonic acid: Different position of the sulfonic acid group.
Anthraquinone-2-sulfonic acid sodium salt: Similar sulfonic acid group but different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and applications.
Propiedades
Número CAS |
65520-52-7 |
|---|---|
Fórmula molecular |
C28H14Na2O12S2 |
Peso molecular |
652.5 g/mol |
Nombre IUPAC |
disodium;5-hydroxy-9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/2C14H8O6S.2Na/c2*15-9-5-1-3-7-11(9)13(16)8-4-2-6-10(21(18,19)20)12(8)14(7)17;;/h2*1-6,15H,(H,18,19,20);;/q;;2*+1/p-2 |
Clave InChI |
UDLJGIHSWWNXIW-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



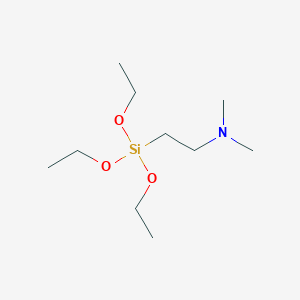
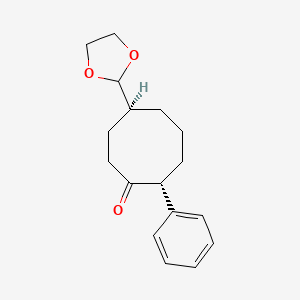
![5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-](/img/structure/B14482636.png)

![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene](/img/structure/B14482652.png)
![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)
